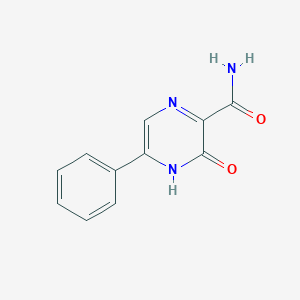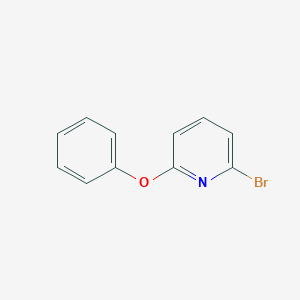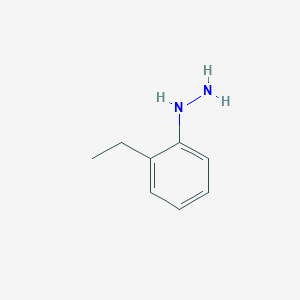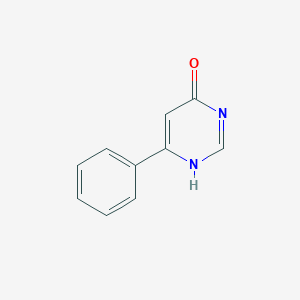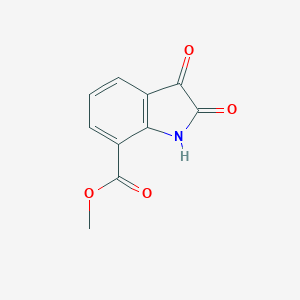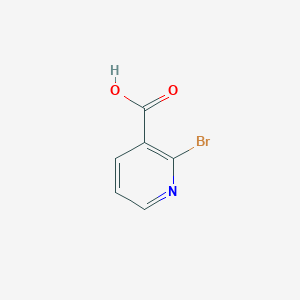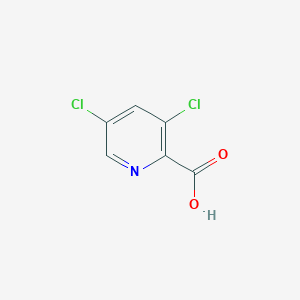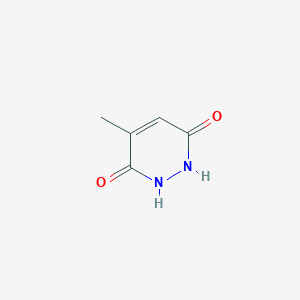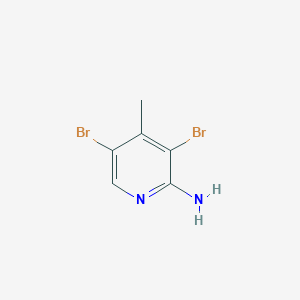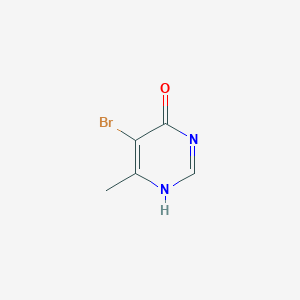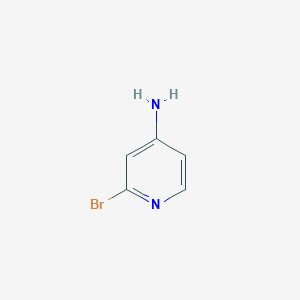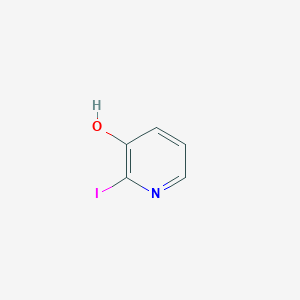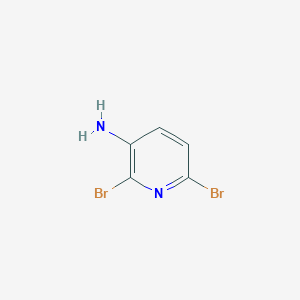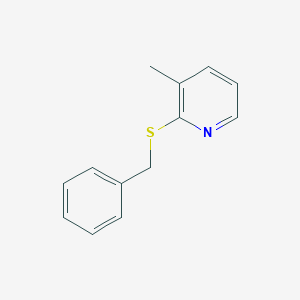
3-Methyl-2-(phenylmethylthio)-pyridine
概述
描述
3-Methyl-2-(phenylmethylthio)-pyridine (MPTP) is a chemical compound that has been widely used in scientific research due to its unique properties. MPTP is a thione derivative of pyridine and is known to be a potent neurotoxin that selectively destroys dopaminergic neurons in the brain. In recent years, MPTP has gained attention for its potential use in the treatment of Parkinson's disease.
作用机制
3-Methyl-2-(phenylmethylthio)-pyridine is metabolized in the brain to form MPP+ (1-methyl-4-phenylpyridinium ion), which is highly toxic to dopaminergic neurons. MPP+ is taken up by dopamine transporters on the surface of dopaminergic neurons, where it accumulates and causes oxidative stress and mitochondrial dysfunction, ultimately leading to cell death.
生化和生理效应
3-Methyl-2-(phenylmethylthio)-pyridine-induced neurotoxicity is characterized by a selective loss of dopaminergic neurons in the substantia nigra, resulting in a decrease in dopamine levels in the striatum. This leads to the classic symptoms of Parkinson's disease, including tremors, rigidity, and bradykinesia. 3-Methyl-2-(phenylmethylthio)-pyridine has also been shown to induce oxidative stress and inflammation in the brain, which may contribute to the neurodegenerative process.
实验室实验的优点和局限性
3-Methyl-2-(phenylmethylthio)-pyridine is a potent and selective neurotoxin that can be used to induce Parkinson's-like symptoms in animal models. This allows researchers to study the underlying mechanisms of Parkinson's disease and develop potential treatments. However, 3-Methyl-2-(phenylmethylthio)-pyridine has limitations in terms of its translational potential to humans, as the neurotoxicity induced by 3-Methyl-2-(phenylmethylthio)-pyridine is not identical to the pathology observed in Parkinson's disease patients.
未来方向
Future research on 3-Methyl-2-(phenylmethylthio)-pyridine should focus on developing more accurate animal models of Parkinson's disease that better mimic the pathology observed in humans. This may involve the use of multiple neurotoxins or genetic models to induce more complex and progressive neurodegeneration. Additionally, research should focus on developing treatments that target the underlying mechanisms of Parkinson's disease, such as mitochondrial dysfunction and oxidative stress.
科学研究应用
3-Methyl-2-(phenylmethylthio)-pyridine has been extensively used in scientific research to study the mechanisms of Parkinson's disease. In animal models, 3-Methyl-2-(phenylmethylthio)-pyridine has been shown to induce Parkinson's-like symptoms by selectively destroying dopaminergic neurons in the substantia nigra. This has allowed researchers to study the underlying mechanisms of Parkinson's disease and develop potential treatments.
属性
CAS 编号 |
117446-06-7 |
|---|---|
产品名称 |
3-Methyl-2-(phenylmethylthio)-pyridine |
分子式 |
C13H13NS |
分子量 |
215.32 g/mol |
IUPAC 名称 |
2-benzylsulfanyl-3-methylpyridine |
InChI |
InChI=1S/C13H13NS/c1-11-6-5-9-14-13(11)15-10-12-7-3-2-4-8-12/h2-9H,10H2,1H3 |
InChI 键 |
MMQNPBDWOQCQQX-UHFFFAOYSA-N |
SMILES |
CC1=C(N=CC=C1)SCC2=CC=CC=C2 |
规范 SMILES |
CC1=C(N=CC=C1)SCC2=CC=CC=C2 |
同义词 |
3-Methyl-2-(phenylmethylthio)-pyridine |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

